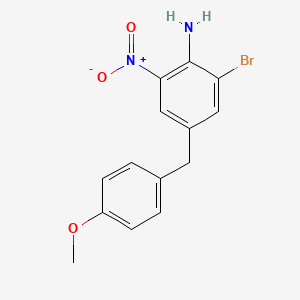

2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline

説明

Significance of Substituted Aniline (B41778) Derivatives in Advanced Organic Chemistry

Substituted aniline derivatives are a class of organic compounds of paramount importance, finding extensive applications across various scientific and industrial domains. nih.govgoogle.com Their significance stems from the versatile reactivity of the amino group and the tunable properties of the aromatic ring through the introduction of various substituents. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govrsc.org For instance, the strategic placement of substituents on the aniline ring is a key factor in developing molecules with specific biological activities or material properties. rsc.org

The amino group in aniline can be readily modified, and it directs incoming electrophiles primarily to the ortho and para positions, although the presence of other substituents can alter this regioselectivity. sundarbanmahavidyalaya.in The interplay between electron-donating and electron-withdrawing groups on the aniline ring allows for fine-tuning of the molecule's nucleophilicity, basicity, and electronic properties. sundarbanmahavidyalaya.in This makes substituted anilines valuable precursors for creating complex molecular scaffolds. They are widely used in the production of azo dyes, where the aniline derivative is diazotized and coupled with another aromatic compound to generate vibrant colors. nbinno.comnih.gov Furthermore, in materials science, aniline derivatives are polymerized to form polyaniline, a conductive polymer with applications in electronics and sensors. nih.govrsc.org

Historical Overview of Synthetic Strategies for Poly-substituted Aromatic Systems

The synthesis of poly-substituted aromatic compounds has evolved significantly over the past century. Early methods often relied on electrophilic aromatic substitution reactions on simple aromatic precursors. libretexts.org For aniline derivatives, direct nitration, halogenation, and sulfonation were common strategies. However, controlling the regioselectivity of these reactions, especially in the presence of multiple directing groups, posed a considerable challenge. The powerful activating and ortho-, para-directing effect of the amino group often leads to multiple substitutions and isomeric mixtures. sundarbanmahavidyalaya.in To overcome this, chemists developed protecting group strategies, such as the acylation of the amino group to form an anilide. This moderates the activating effect and introduces steric hindrance, allowing for more controlled substitution. sundarbanmahavidyalaya.in

The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, revolutionized the synthesis of poly-substituted aromatic systems. nih.gov These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering unprecedented control over the final molecular architecture. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines, providing a powerful tool for creating substituted aniline derivatives that might be difficult to access through classical methods. sigmaaldrich.com

Historically, the reduction of nitroarenes has been a primary method for preparing arylamines. libretexts.org This approach remains highly relevant, with various reagents and conditions developed to achieve this transformation selectively in the presence of other functional groups. The synthesis of complex anilines often involves a multi-step sequence that combines these classical and modern synthetic methods, carefully planning the order of reactions to achieve the desired substitution pattern. nbinno.comgoogle.com

Rationale for Investigating the Specific Architecture of 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline

While specific research literature on this compound is limited, the rationale for its synthesis and investigation can be inferred from the study of structurally similar compounds. The specific arrangement of substituents—a bromo group and a nitro group ortho to the amine, and a methoxybenzyl group para to the amine—suggests its potential as a highly specialized chemical intermediate.

The 2-bromo-6-nitroaniline (B44865) scaffold is a common motif in synthetic chemistry. chemicalbook.comchemicalbook.com The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, which is a key transformation in the synthesis of various dyes and pharmaceuticals. nih.gov The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. sigmaaldrich.com The presence of both a bromo and a nitro group offers orthogonal reactivity, where each group can be selectively functionalized.

The 4-(4-methoxybenzyl) substituent is an electron-donating group that can influence the electronic properties of the aniline ring. Such benzyl (B1604629) groups can be introduced through Friedel-Crafts type reactions or other C-C bond-forming strategies. The methoxy (B1213986) group on the benzyl substituent further modulates the electronic nature and can be a site for further chemical modification. It is plausible that this compound is designed as a precursor for the synthesis of complex heterocyclic compounds, where the various functional groups would be sequentially transformed to build up the target molecule. For example, similar substituted anilines are used in the synthesis of quinolines and other fused aromatic systems. sigmaaldrich.com

Detailed Research Findings

Specific research data for this compound is not extensively published. However, data for analogous compounds provides insight into the expected properties and reactivity.

Physicochemical Properties

The table below lists the known properties of the target compound and a closely related analogue.

| Property | This compound | 2-Bromo-6-chloro-4-nitroaniline |

| CAS Number | 1215205-09-6 bldpharm.com | 99-29-6 chemicalbook.com |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | C₆H₄BrClN₂O₂ chemicalbook.com |

| Appearance | Not specified | Pale yellow to orange powder or crystal chemicalbook.com |

| Melting Point | Not specified | 176-178 °C chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Synthetic Approaches

A plausible synthetic route to this compound can be proposed based on established methods for synthesizing polysubstituted anilines. A potential multi-step synthesis might involve:

Nitration of a suitable aniline precursor.

Bromination of the nitrated aniline.

Introduction of the 4-methoxybenzyl group.

The order of these steps would be crucial to achieve the desired regiochemistry. For example, starting with a para-substituted aniline, one could perform ortho-nitration and ortho-bromination. The synthesis of the related compound, 2-cyano-4-nitro-6-bromoaniline, involves the bromination of 2-cyano-4-nitroaniline. google.com A similar strategy could be envisioned for the target molecule.

The synthesis of 2-bromo-6-nitroaniline itself can be achieved by the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia (B1221849) in methanol (B129727) at high temperature and pressure. chemicalbook.com This highlights a nucleophilic aromatic substitution pathway.

The table below outlines a general synthetic step for a related compound, which illustrates a typical bromination reaction in the synthesis of a polysubstituted aniline.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield |

| Bromination | 2-chloro-4-nitroaniline | KBr, ZnAl-BrO₃-LDHs, AcOH:H₂O (9:1), 50 °C | 2-bromo-6-chloro-4-nitroaniline | 95% chemicalbook.com |

This table is interactive and provides an example of a synthetic transformation for a related compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)6-10-7-12(15)14(16)13(8-10)17(18)19/h2-5,7-8H,6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZORVWPTRBWLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716658 | |

| Record name | 2-Bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-29-5 | |

| Record name | 2-Bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 4 4 Methoxybenzyl 6 Nitroaniline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials.

Identification of Key Disconnection Points and Synthons

The structure of 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline presents several logical points for disconnection. The primary disconnections involve the carbon-nitrogen bond of the nitro group, the carbon-bromine bond, and the carbon-carbon bond of the benzyl (B1604629) group.

A plausible retrosynthetic pathway involves the following disconnections:

C-NO₂ Bond Disconnection: The final step could be the introduction of the nitro group at the C6 position. This disconnection points to 2-Bromo-4-(4-methoxybenzyl)aniline as the immediate precursor. The directing effects of the amino and bromo groups (ortho, para-directing) and the benzyl group (ortho, para-directing) would need to be carefully managed to achieve the desired regioselectivity.

C-Br Bond Disconnection: Alternatively, the bromine could be introduced last. This would involve the bromination of 4-(4-methoxybenzyl)-6-nitroaniline . The strong activating amino group and the deactivating nitro group would influence the position of bromination.

C-C (Benzyl) Bond Disconnection: A key disconnection is the bond between the aniline (B41778) ring and the 4-methoxybenzyl group. This suggests a Friedel-Crafts type alkylation or a coupling reaction. This leads to a simpler aniline derivative, such as 4-amino-3-bromo-5-nitrotoluene , as a potential starting block, although this specific compound is not readily available. A more practical approach would be to start with a benzylated aniline derivative.

Considering the directing effects, a logical forward synthesis would likely involve the protection of the aniline's amino group, followed by benzylation, nitration, and bromination, or a variation thereof. For instance, starting with p-nitroaniline, one could perform bromination, followed by reduction of the nitro group, benzylation, and then re-introduction of the nitro group in the desired position.

Assessment of Commercially Available Precursors and Intermediates

The feasibility of a synthetic route heavily relies on the availability of starting materials. An assessment of commercially available precursors reveals several potential starting points for the synthesis of this compound.

Interactive Table: Availability of Potential Precursors

| Compound Name | CAS Number | Availability |

|---|---|---|

| 2-Bromo-4-nitroaniline (B50497) | 13296-94-1 | Commercially available from various suppliers. sigmaaldrich.com |

| 4-Bromo-2-nitroaniline | 875-51-4 | Commercially available. |

| N-(4-Methoxybenzyl)aniline | 3526-43-0 | Commercially available. sigmaaldrich.comnih.gov |

| 2-Bromo-4-methylaniline | 583-68-6 | Commercially available. sigmaaldrich.com |

| 2-Bromo-4-ethylaniline | 38678-86-3 | Commercially available. oakwoodchemical.com |

| 2-Bromo-4-(tert-butyl)aniline | Not specified | Commercially available. fishersci.com |

| 4-(4-Methoxyphenyl)piperazin-1-yl)aniline | 74852-62-3 | Commercially available. bldpharm.com |

| 4-Methoxy-N-(4-methoxybenzyl)aniline | 14429-14-2 | Commercially available. sigmaaldrich.com |

The availability of these and other related substituted anilines provides multiple entry points for the synthesis, allowing for flexibility in the chosen synthetic pathway. For example, starting with 2-bromo-4-nitroaniline, one could envision a sequence involving reduction of the nitro group, protection of the resulting diamine, selective benzylation, and subsequent nitration.

Classical and Modern Approaches to Aniline Functionalization

The functionalization of the aniline ring is a cornerstone of organic synthesis, with a vast array of methods available.

Multi-Step Synthesis Pathways

Due to the multiple substituents on the target molecule, a multi-step pathway is necessary. The order of introduction of the nitro, bromo, and benzyl groups is critical for achieving the correct isomer.

The nitration of aromatic rings is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

Activating and Deactivating Effects: The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director. The bromo group (-Br) is deactivating but directs ortho and para. The 4-methoxybenzyl group is an activating, ortho, para-director.

Controlling Regioselectivity: Direct nitration of a highly activated aniline can lead to multiple products and oxidation. A common strategy is to protect the amino group by converting it into an amide (e.g., acetanilide). This moderates the activating effect and provides steric hindrance, often favoring the para-product.

Nitrating Agents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common nitrating agent. frontiersin.org However, other reagents can offer milder conditions and different selectivities. For instance, tert-butyl nitrite (B80452) has been used for the regioselective nitration of N-alkyl anilines. nih.gov The choice of nitrating agent and reaction conditions, such as acid concentration and temperature, can significantly influence the yield and regioselectivity of the reaction. frontiersin.orgnih.gov

Interactive Table: Common Nitrating Agents and Conditions

| Nitrating Agent | Conditions | Selectivity Notes |

|---|---|---|

| HNO₃ / H₂SO₄ | Varies (often low temperature) | Standard method, can be harsh. Selectivity depends on existing substituents and protection of the amine. frontiersin.org |

| tert-Butyl Nitrite | Mild conditions | Used for regioselective nitration of N-alkyl anilines. nih.gov |

| Fe(NO₃)₃·9H₂O | Thermal decomposition | Can act as a promoter and nitro source for ortho-nitration of aniline derivatives. |

| CuSO₄·5H₂O / NaNO₂ | Not specified | Can be used in certain nitration reactions. |

The introduction of a bromine atom onto the aniline ring also requires careful control to ensure the correct positioning.

Directing Effects: Similar to nitration, the directing effects of the existing substituents will determine the site of bromination. The strong ortho, para-directing nature of the amino group can lead to polybromination, often yielding the 2,4,6-tribromoaniline.

Controlled Bromination: To achieve mono-bromination, the amino group is typically protected as an amide. This reduces its activating influence and allows for more selective substitution.

Brominating Agents: Molecular bromine (Br₂) in a suitable solvent like acetic acid is a common method. researchgate.net N-Bromosuccinimide (NBS) is a milder and more selective reagent for the bromination of activated aromatic rings. researchgate.net The use of copper-catalyzed oxidative bromination with reagents like NaBr and Na₂S₂O₈ has also been reported as a practical method for regioselective bromination of anilines. sci-hub.se The choice of solvent can also play a crucial role in determining the regioselectivity of the bromination reaction.

Interactive Table: Common Brominating Agents and Conditions

| Brominating Agent | Conditions | Selectivity Notes |

|---|---|---|

| Br₂ in Acetic Acid | Room temperature | Can lead to polybromination in highly activated systems. researchgate.net |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, THF) | Milder reagent, often used for selective bromination. researchgate.net |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | CH₃CN / H₂O | A practical method for regioselective bromination. sci-hub.se |

| H₂O₂ / Ammonium Bromide in Acetic Acid | Room temperature | Used for the synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline. researchgate.netnih.gov |

| N-benzyl-N,N-dimethylanilinium peroxodisulfate / KBr | Non-aqueous solution | Offers good to excellent selectivity between ortho and para positions for phenols and methoxyarenes. scispace.com |

By carefully selecting the starting materials and the sequence of these functionalization reactions, a viable synthetic route to this compound can be designed and executed.

Formation of the Methoxybenzyl Moiety

The introduction of the 4-methoxybenzyl group is a critical step in the synthesis of the target compound. This fragment is typically introduced via its corresponding amine, 4-methoxybenzylamine (B45378), which can be synthesized through several established methods. A primary route is the reductive amination of 4-methoxybenzaldehyde (B44291). chemicalbook.com This process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Another common approach is the reduction of 4-methoxybenzonitrile. chemicalbook.com

Alternatively, the N-(4-methoxybenzyl) bond can be formed directly on a pre-existing aniline framework. For instance, the synthesis of N-(4-methoxybenzyl)aniline can be achieved through the reductive amination of 4-methoxybenzaldehyde with aniline, utilizing a Palladium/Nickel Oxide (Pd/NiO) catalyst. An Ullmann-type condensation, coupling 4-methoxybenzyl bromide with an acylated aniline derivative in the presence of a copper catalyst, also serves as a viable method for forming the C-N bond, followed by deacylation to yield the secondary amine.

Table 1: Synthetic Routes for the Formation of the 4-Methoxybenzyl Moiety This interactive table summarizes key synthetic methods for preparing precursors or analogs related to the 4-methoxybenzyl group.

| Method | Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-Methoxybenzaldehyde, Aniline | Pd/NiO, H₂ | 80 | 10 | 93 | |

| Ullmann-type Coupling | N-acetyl-4-methoxyaniline, 4-methoxybenzyl bromide | CuI/1,10-phenanthroline | 100 | 6 | >95 (conversion) | |

| Nitrile Reduction | 4-Methoxybenzonitrile | H₃N·BH₃, Tetraethylsilane | Room Temp. | 8 | - | chemicalbook.com |

Transition Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-Br Bond Formation

Transition metal catalysis provides powerful and versatile tools for constructing the arylamine framework of this compound. Palladium and copper-based systems are particularly prominent for forging the necessary carbon-nitrogen (C-N) and other bonds.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with amines under relatively mild conditions. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the reaction is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as BINAP (diphenylphosphinobinaphthyl) and ferrocene-based ligands like DPPF, was a crucial breakthrough that allowed for the efficient coupling of a wide range of substrates, including primary amines. wikipedia.org For the synthesis of the target molecule, a plausible Buchwald-Hartwig approach would involve the coupling of a dihalogenated nitroaniline, such as 2,4-dibromo-6-nitroaniline, with 4-methoxybenzylamine. The choice of ligand and base (commonly a non-nucleophilic base like sodium tert-butoxide or cesium carbonate) would be critical to ensure high yields and selectivity. cmu.edunih.gov

Table 2: Examples of Palladium-Catalyzed Amination Reactions This interactive table presents various conditions used in Buchwald-Hartwig and related amination reactions.

| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-m-xylene | Benzylamine | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | 80 | 90 | cmu.edu |

| 6-Bromopurine Nucleoside | Arylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | nih.gov |

| 6-Chloropurine Nucleoside | Arylamine | Pd(OAc)₂ / Xantphos (higher loading) | Cs₂CO₃ | Toluene | 100 | - | nih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for C-N bond formation. researchgate.net These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol, often requiring high temperatures. However, recent advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. rsc.orgchemrxiv.org

The use of ligands such as 2-carboxylic acid-quinoline-N-oxide or various picolinhydrazides can significantly enhance the efficiency and substrate scope of copper-catalyzed aminations. rsc.orgchemrxiv.org For example, a system of CuI with 2-carboxylic acid-quinoline-N-oxide has been shown to effectively catalyze the coupling of aryl bromides and iodides with aqueous ammonia to produce primary anilines in excellent yields. rsc.org A key advantage of copper catalysis is the lower cost of the metal compared to palladium. researchgate.net In the context of synthesizing this compound, a copper-catalyzed approach could be employed to couple 4-methoxybenzylamine with a suitable bromo-nitro-substituted aromatic precursor.

Table 3: Selected Copper-Catalyzed Amination Systems This interactive table highlights different ligand and solvent systems for copper-catalyzed C-N coupling.

| Catalyst/Ligand | Substrates | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| CuI / 2-carboxylic acid-quinoline-N-oxide | Aryl Iodides/Bromides + Aqueous NH₃ | K₂CO₃ | DMSO | 50-80°C | Good functional group tolerance | rsc.org |

| CuI / 6-Hydroxy Picolinhydrazide | Aryl Bromides + Anilines | K₂CO₃ | MeOH/EtOH | Room Temp. | Mild conditions, industrially preferred solvents | chemrxiv.org |

Nucleophilic Aromatic Substitution (SNAr) Routes for Substituted Anilines

Nucleophilic aromatic substitution (SNAr) offers a distinct, metal-free pathway to functionalize aromatic rings. This mechanism is fundamentally different from electrophilic aromatic substitution and relies on the activation of the ring toward nucleophilic attack.

Activation by Electron-Withdrawing Groups

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com For this pathway to be viable, two conditions must be met: the presence of a good leaving group (typically a halide) and the strong activation of the aromatic ring by at least one potent electron-withdrawing group (EWG). libretexts.org

Nitro groups (–NO₂) are classic and powerful activating groups. numberanalytics.com To facilitate the reaction, the EWG must be positioned ortho or para to the leaving group. libretexts.orgyoutube.com This specific orientation allows the negative charge that develops in the aromatic ring upon nucleophilic attack to be delocalized onto the EWG through resonance. This stabilization lowers the activation energy of the first, rate-determining step: the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnumberanalytics.com In the structure of this compound, the nitro group at the 6-position is ortho to the bromine atom at the 2-position. This arrangement provides the necessary activation, making the carbon atom bearing the bromine susceptible to attack by a nucleophile, such as an amine.

Stereoelectronic Control in SNAr Reactions

Beyond the fundamental requirement of electronic activation, the success and rate of SNAr reactions are also governed by more subtle stereoelectronic effects. These effects relate to how the spatial orientation of molecular orbitals influences reactivity. wikipedia.org For an SNAr reaction to proceed efficiently, the incoming nucleophile's trajectory of attack and the conformation of the resulting Meisenheimer complex are critical.

The stability of the transition state leading to the Meisenheimer complex is influenced by the optimal overlap between the nucleophile's lone pair, the π-system of the aromatic ring, and the antibonding orbital (σ*) of the carbon-leaving group bond. wikipedia.orgacs.org Furthermore, steric hindrance can play a decisive role. Bulky groups near the reaction site can impede the nucleophile's approach, raising the transition state energy and slowing or preventing the reaction. For example, the reaction of N-methylaniline with an activated aryl ether is significantly slower (by a factor of 10⁵) than the corresponding reaction with aniline. This dramatic rate decrease is attributed to increased steric hindrance during both the formation of the intermediate complex and the subsequent proton transfer step. rsc.org Therefore, in designing an SNAr-based synthesis, both the electronic activation provided by the nitro group and the steric and orbital alignment factors must be considered to ensure a favorable reaction pathway.

Sustainable and Green Chemistry Principles in Synthetic Design

In modern synthetic chemistry, the integration of green and sustainable principles is of paramount importance. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound would focus on improving the environmental footprint of the reaction, particularly in the key bromination step.

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the bromination of anilines, several innovative approaches have been developed that align with this principle.

One such method is the use of solvent-free solid-state reactions . rsc.org Research has demonstrated that the bromination of anilines can be effectively carried out by reacting the solid aniline derivative with gaseous bromine or with a solid brominating agent like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone. rsc.org These solvent-free methods can offer higher yields and selectivities compared to traditional solution-phase reactions. rsc.org The avoidance of solvents not only simplifies the reaction setup and workup but also minimizes waste generation. rsc.org

Another green strategy is the use of more environmentally benign solvents. For instance, conducting the bromination reaction in an aqueous medium is a highly attractive alternative. The use of a bromide-bromate couple as the brominating agent in water has been shown to be an effective and eco-friendly method for the bromination of various aromatic compounds, including anilines. chemindigest.comresearchgate.net This approach can lead to high product yields and simplifies the isolation of the product. chemindigest.com Similarly, the use of ethanol (B145695) or a mixture of ethanol and water can also be a greener alternative to halogenated solvents. acs.org

| Bromination Method | Solvent System | Advantages |

| Conventional Bromination | Halogenated solvents (e.g., dichloromethane, chloroform) | Well-established, good solubility for many reactants. |

| Solid-State Bromination | Solvent-free | Eliminates solvent waste, can lead to higher yields and selectivity, simplified workup. rsc.org |

| Aqueous Bromination | Water | Environmentally benign, non-flammable, low cost. chemindigest.comresearchgate.net |

| Ethanol/Water System | Ethanol/Water | Greener solvent choice, can be effective for certain brominating agents. acs.org |

This table provides a comparative overview of different solvent systems that could be employed in the bromination step for the synthesis of this compound, highlighting the benefits of greener alternatives.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional electrophilic bromination of an aromatic compound using molecular bromine (Br₂) often suffers from poor atom economy. In this reaction, for every molecule of the desired brominated product, one molecule of hydrogen bromide (HBr) is generated as a byproduct. researchgate.netwku.edu If the HBr is not utilized in a subsequent step, it is considered waste, leading to a maximum theoretical atom economy of only 50% for the bromine atoms. researchgate.net

Hypothetical Atom Economy Calculation for the Bromination of 4-(4-methoxybenzyl)-2-nitroaniline:

To illustrate, let's consider the hypothetical bromination of 4-(4-methoxybenzyl)-2-nitroaniline to yield the target compound.

Reactants:

4-(4-methoxybenzyl)-2-nitroaniline (C₁₄H₁₄N₂O₃)

Bromine (Br₂)

Products:

this compound (C₁₄H₁₃BrN₂O₃) - Desired Product

Hydrogen Bromide (HBr) - Byproduct

| Bromination Reagent/System | Byproducts | Atom Economy Consideration |

| Br₂ | HBr | Low atom economy if HBr is waste. researchgate.netwku.edu |

| Br₂ with H₂O₂ (oxidant) | H₂O | Higher atom economy as bromide is recycled. researchgate.net |

| N-Bromosuccinimide (NBS) | Succinimide | Offers an alternative to molecular bromine. |

| Bromide-Bromate in Acid | H₂O | High bromine atom efficiency. chemindigest.comresearchgate.net |

This table compares the atom economy aspects of different brominating systems applicable to the synthesis of the target compound, emphasizing methods that minimize waste.

By carefully selecting the synthetic route and reaction conditions based on the principles of green chemistry, the preparation of this compound can be designed to be more sustainable and environmentally responsible.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 4 4 Methoxybenzyl 6 Nitroaniline

Reactivity of the Aniline (B41778) Moiety

The aniline core of the molecule, consisting of the primary amino group attached to the benzene (B151609) ring, is a key determinant of its chemical behavior. The amino group is a potent activating group, although its reactivity is modulated by the other substituents.

The aniline moiety strongly influences the susceptibility of the aromatic ring to electrophilic attack. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.comwikipedia.org This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. wikipedia.org

However, in 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline, the directing and activating effects are complex due to the presence of multiple substituents:

Amino Group (-NH₂ at C1): Strongly activating, ortho-, para-directing.

Bromo Group (-Br at C2): Deactivating via induction, but ortho-, para-directing due to resonance.

4-Methoxybenzyl Group (at C4): Activating, ortho-, para-directing.

Nitro Group (-NO₂ at C6): Strongly deactivating, meta-directing. chemistrysteps.com

The positions available for substitution on the ring are C3 and C5. The directing effects of the existing substituents on these positions are summarized below:

| Position | Influence of -NH₂ (C1) | Influence of -Br (C2) | Influence of -4-methoxybenzyl (C4) | Influence of -NO₂ (C6) | Overall Predicted Reactivity |

| C3 | Meta | Ortho | Ortho | Meta | Favored |

| C5 | Para | Para | Ortho | Ortho | Disfavored |

Based on this analysis, electrophilic aromatic substitution is most likely to occur at the C3 position . This position is ortho to the activating 4-methoxybenzyl group and meta to the deactivating nitro group. While the amino group's powerful para-directing effect is blocked, its influence, combined with the benzyl (B1604629) group, still significantly activates the ring towards electrophiles at the C3 position. In contrast, the C5 position is ortho to the strongly deactivating nitro group, which would destabilize the transition state for electrophilic attack.

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which would alter the reactivity patterns of the molecule. byjus.com

The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic character, allowing for a variety of derivatization reactions at this center. chemistrysteps.com Common reactions include N-alkylation, N-acylation, and the formation of sulfonamides.

However, the nucleophilicity of the nitrogen in this compound is significantly diminished by two key factors:

Electronic Effects: The presence of the strongly electron-withdrawing nitro group ortho to the amino group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity. chemistrysteps.com

Steric Hindrance: The ortho-bromo and ortho-nitro groups create a sterically crowded environment around the amino group, which can hinder the approach of electrophiles to the nitrogen center.

Despite these limitations, derivatization is still possible, often requiring more forcing reaction conditions.

Table 1: Potential Derivatization Reactions at the Nitrogen Center

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| N-Acylation | Acetic anhydride, Acetyl chloride | N-Acetylated aniline | May require a catalyst and elevated temperatures due to reduced nucleophilicity. |

| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Secondary or tertiary amine | Can be challenging due to steric hindrance and may lead to mixtures of products. |

| Sulfonamide Formation | Benzenesulfonyl chloride | Sulfonamide | A common reaction for anilines, often carried out under basic conditions (e.g., pyridine). |

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution (SNAr) is a possibility due to the activating ortho-nitro group, cross-coupling reactions are generally more common and versatile for aryl bromides.

Table 3: Potential Cross-Coupling Reactions of the Bromo Substituent

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic acid or ester | Pd(PPh₃)₄ / Base | Aryl-aryl or aryl-vinyl coupled product |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | N-Aryl product (di- or tri-substituted amine) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst / Base | Aryl-alkyne coupled product |

These reactions would typically be performed on the parent molecule, although the reactivity of the catalyst could be influenced by the other functional groups present. For instance, the amino group could potentially coordinate to the metal center, requiring the use of specific ligands to achieve high catalytic efficiency.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

The bromine atom on the aniline ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. While specific literature on this compound is sparse, its reactivity can be reliably inferred from studies on analogous ortho-bromoanilines and other aryl bromides featuring electron-withdrawing groups. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes. rug.nl For a substrate like this compound, a typical Heck reaction would involve its treatment with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst (such as Pd(OAc)2 or a pre-catalyst with phosphine (B1218219) ligands), a base (like triethylamine (B128534) or sodium carbonate), and a suitable solvent (such as DMA or DMF). researchgate.net The electron-deficient nature of the aromatic ring, due to the nitro group, generally facilitates the initial oxidative addition step of the palladium catalyst to the C-Br bond, which is often rate-limiting. rug.nl

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The reaction of this compound with a terminal alkyne would proceed under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the bromo-substituted aniline a suitable substrate. libretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org The reaction of this compound with various aryl, vinyl, or alkyl boronic acids or esters would be catalyzed by a palladium complex with appropriate ligands. nih.govnih.gov The presence of an unprotected aniline group ortho to the bromine can be challenging, but successful Suzuki-Miyaura couplings on ortho-bromoanilines have been reported, often demonstrating good to excellent yields with a wide variety of boronic esters. nih.gov The choice of base, solvent, and ligand is crucial for achieving high efficiency. libretexts.orgbeilstein-journals.orgnih.gov For instance, the nitrated substrate 3l in a study on ortho-bromoanilines precipitated out of the solution upon reaction completion, simplifying purification. nih.gov

Interactive Data Table: Generalized Cross-Coupling Reactions

| Reaction Type | Typical Coupling Partner | Common Catalysts | Common Bases | Key Features |

|---|---|---|---|---|

| Heck | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)2, Pd/C, Palladacycles | Et3N, K2CO3, NaOAc | Forms C-C bond with an alkene; tolerant of various functional groups. rug.nlresearchgate.net |

| Sonogashira | Terminal Alkynes | Pd(PPh3)2Cl2/CuI, Pd(OAc)2 | Et3N, Piperidine, Diisopropylamine | Creates aryl-alkyne structures under mild conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh3)4, Pd(dppf)Cl2, Buchwald Ligand-Pd | K2CO3, Cs2CO3, K3PO4 | Highly versatile for C-C bond formation with broad substrate scope. nih.govlibretexts.orgchemspider.com |

Nucleophilic Displacement and Halogen Exchange Reactions

The electronic landscape of this compound makes it susceptible to nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nitro group, positioned ortho to the bromine atom, significantly activates the carbon-bromine bond towards attack by nucleophiles. This activation occurs through the stabilization of the intermediate Meisenheimer complex.

Consequently, the bromine atom can be displaced by a variety of nucleophiles. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines can replace the bromo substituent, leading to the formation of the corresponding ether, thioether, or diamine derivatives. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent.

Halogen exchange reactions, such as the Finkelstein reaction, are also plausible. For instance, treatment with a fluoride (B91410) source like potassium fluoride in an aprotic solvent at elevated temperatures could potentially convert the bromo-compound into its fluoro-analogue, although this transformation can be challenging on electron-deficient aromatic rings.

Influence of the Methoxybenzyl Group on Aromatic Reactivity and Conformation

The N-(4-methoxybenzyl) group, often abbreviated as PMB (p-methoxybenzyl), is not merely a passive substituent. It exerts considerable influence on the molecule's reactivity and spatial arrangement through both electronic and steric effects. chem-station.com

Steric Hindrance and Electronic Effects

Steric Hindrance: The 4-methoxybenzyl group is sterically demanding. Its presence on the nitrogen atom adjacent to the bromine substituent creates a crowded environment around the reaction center. rsc.org This steric bulk can influence the rate and outcome of reactions at the ortho position. For example, in palladium-catalyzed cross-coupling reactions, the bulky PMB group can hinder the approach of the large palladium catalyst complex to the C-Br bond, potentially requiring more forcing conditions or specialized, less sterically hindered catalysts. mdpi.com The conformation of the methoxybenzyl group relative to the aniline ring will dictate the extent of this steric shielding.

Electronic Effects: Electronically, the PMB group is complex. The benzyl moiety is generally electron-withdrawing by induction, but the para-methoxy group is strongly electron-donating through resonance. chem-station.com This electron-donating character increases the electron density on the nitrogen atom, which in turn can be donated into the aromatic ring. However, this effect is in direct opposition to the powerful electron-withdrawing effect of the nitro group. The net electronic influence on the reactivity of the C-Br bond is a balance of these competing factors. The increased electron density at the nitrogen can also enhance its nucleophilicity and basicity compared to an unsubstituted aniline. This electron-donating property of the PMB group can be used to stabilize molecules during certain transformations. chem-station.com

Interactive Data Table: Effects of the Methoxybenzyl Group

| Effect Type | Description | Impact on Reactivity |

|---|---|---|

| Steric | The bulky nature of the group creates a crowded environment around the adjacent C-Br bond and the amine functionality. rsc.org | May hinder the approach of reagents, particularly large catalyst complexes, to the ortho-bromine. Can influence the conformational preferences of the molecule. mdpi.com |

| Electronic | The para-methoxy group is strongly electron-donating via resonance, increasing electron density on the benzylic ring and the aniline nitrogen. chem-station.com | Increases the nucleophilicity of the amine nitrogen. The overall effect on the aryl ring is a complex interplay with the strongly deactivating nitro group. |

Potential for Side-Chain Reactivity and Rearrangements

The 4-methoxybenzyl group is widely used as a protecting group for amines, alcohols, and other functionalities precisely because it is stable under many conditions but can be removed selectively. nih.gov This inherent reactivity is a key consideration in the chemical transformations of this compound.

The PMB group can be cleaved under specific conditions:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for removing PMB groups. chem-station.comclockss.org The reaction proceeds through the formation of a charge-transfer complex and is often performed in a solvent like dichloromethane, sometimes with the addition of water. clockss.org

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also cleave the PMB group, generating the unprotected aniline and a 4-methoxybenzyl cation. clockss.orgnih.gov This cation can be trapped by scavengers to prevent side reactions.

Under certain conditions, particularly with strong acids or bases, rearrangements involving the benzyl group are possible, though less common for the stable para-methoxybenzyl variant. For instance, treatment of 9-p-methoxybenzylcarbazole with TFA led to the formation of 3-p-methoxybenzylcarbazole as a significant byproduct, indicating a potential for Friedel-Crafts-type rearrangement. clockss.org While the electron-deficient nature of the primary aniline ring in the target compound would disfavor intramolecular electrophilic attack, the possibility of intermolecular reactions or rearrangements under harsh acidic conditions cannot be entirely dismissed.

Computational and Theoretical Investigations of 2 Bromo 4 4 Methoxybenzyl 6 Nitroaniline

Quantum Chemical Calculations of Electronic Structure

No published research detailing the quantum chemical calculations of the electronic structure for 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline was identified.

There is no available data from molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap, for this compound.

Information regarding the charge distribution and no electrostatic potential maps for this compound has been published in the reviewed scientific literature.

Conformational Analysis and Potential Energy Surfaces

No studies on the conformational analysis or potential energy surfaces for this compound were found.

Specific data on the torsional barriers and the identification of rotational isomers for this compound are not available.

There are no specific studies detailing the intermolecular interactions or hydrogen bonding networks for this compound.

Elucidation of Reaction Mechanisms via Computational Methods

No computational studies aimed at elucidating the reaction mechanisms involving this compound could be located.

Transition State Characterization and Reaction Pathways

The study of chemical reactions at a molecular level hinges on the understanding of the potential energy surface (PES). For a given reaction of this compound, computational methods can be employed to map out the energetic landscape that connects reactants to products.

Transition State Theory: At the heart of this analysis is the concept of the transition state (TS), which represents the highest energy point along the minimum energy pathway of a reaction. Locating this first-order saddle point on the PES is crucial for understanding the reaction mechanism. Computational chemists use various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, to find these transition structures.

Reaction Pathway Analysis: Once a transition state is located, its identity is confirmed by a frequency calculation. A genuine transition state possesses exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Following this imaginary frequency downhill in both directions on the PES allows for the tracing of the intrinsic reaction coordinate (IRC). This IRC calculation confirms that the identified transition state indeed connects the desired reactants and products. For a molecule like this compound, this could involve, for example, the study of its synthesis from precursor molecules or its subsequent functionalization, mapping out the step-by-step mechanism of bond formation and cleavage.

Kinetic and Thermodynamic Parameters Prediction

Computational chemistry provides a powerful toolkit for the quantitative prediction of kinetic and thermodynamic parameters that govern a chemical reaction. These predictions are derived from the data obtained from frequency calculations on the optimized geometries of reactants, products, and transition states.

Thermodynamic Parameters: By leveraging statistical mechanics, key thermodynamic quantities can be calculated. These include:

Enthalpy (ΔH): The change in heat content of the system.

Entropy (ΔS): The change in the degree of disorder of the system.

Gibbs Free Energy (ΔG): The ultimate determinant of a reaction's spontaneity.

Kinetic Parameters: The transition state theory also allows for the calculation of the rate constant (k) of a reaction using the Eyring equation. The central parameter here is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. This is calculated as the energy difference between the transition state and the reactants. A higher activation energy corresponds to a slower reaction rate.

The following table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving this compound.

| Parameter | Reactants | Transition State | Products |

| Electronic Energy (Hartree) | -2050.123 | -2050.089 | -2050.156 |

| Zero-Point Energy (kcal/mol) | 215.4 | 214.9 | 216.1 |

| Enthalpy (kcal/mol) | 225.8 | 225.5 | 226.9 |

| Gibbs Free Energy (kcal/mol) | 180.2 | 185.7 | 178.5 |

| Activation Energy (Ea) (kcal/mol) | 21.3 | ||

| Reaction Enthalpy (ΔH) (kcal/mol) | 1.1 | ||

| Reaction Free Energy (ΔG) (kcal/mol) | -1.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (Methodological Focus)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Density Functional Theory (DFT) is a particularly popular and effective method for this purpose, often providing results that are in good agreement with experimental data. materialsciencejournal.org

Vibrational Frequencies for Infrared and Raman Spectroscopy

Theoretical vibrational spectroscopy is a powerful tool for identifying functional groups and confirming the structure of a synthesized molecule like this compound.

Methodology: The process begins with the optimization of the molecule's geometry to a minimum energy structure. Following this, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. These calculated frequencies and their corresponding intensities can then be used to generate a theoretical Infrared (IR) and Raman spectrum. For substituted anilines, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been shown to be effective. researchgate.net

The table below provides an illustrative example of predicted vibrational frequencies for some characteristic functional groups that would be present in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H stretch (aniline) | 3450 | High | Moderate |

| C-H stretch (aromatic) | 3100-3000 | Moderate | High |

| C-H stretch (methoxy) | 2950, 2850 | Moderate | Moderate |

| C=C stretch (aromatic) | 1600-1450 | High | High |

| NO₂ asymmetric stretch | 1530 | Very High | Moderate |

| NO₂ symmetric stretch | 1350 | Very High | Low |

| C-N stretch (aniline) | 1300 | High | Moderate |

| C-O stretch (methoxy) | 1250 | High | Low |

| C-Br stretch | 650 | Moderate | High |

Note: The data in this table is hypothetical and for illustrative purposes only.

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Computational methods can predict NMR parameters, aiding in the interpretation of experimental spectra.

Methodology: The prediction of NMR chemical shifts typically involves the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. The calculation is performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further structural insights.

The following table is a hypothetical representation of predicted ¹³C and ¹H NMR chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C-1 (C-NH₂) | 145.2 | - | - |

| C-2 (C-Br) | 110.5 | - | - |

| C-3 | 128.9 | H-3 | 7.85 |

| C-4 (C-CH₂) | 138.4 | - | - |

| C-5 | 125.1 | H-5 | 7.50 |

| C-6 (C-NO₂) | 148.0 | - | - |

| Methylene (CH₂) | 40.5 | H-methylene | 4.10 |

| Methoxybenzyl C-1' | 130.8 | - | - |

| Methoxybenzyl C-2', C-6' | 129.5 | H-2', H-6' | 7.20 |

| Methoxybenzyl C-3', C-5' | 114.3 | H-3', H-5' | 6.90 |

| Methoxybenzyl C-4' (C-OCH₃) | 159.1 | - | - |

| Methoxy (B1213986) (OCH₃) | 55.6 | H-methoxy | 3.80 |

| Amine (NH₂) | - | H-amine | 5.50 (broad) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Bromo 4 4 Methoxybenzyl 6 Nitroaniline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline, HRMS would provide a highly precise mass measurement, allowing for the confirmation of its molecular formula, C₁₄H₁₃BrN₂O₃. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), would result in a distinctive M+2 peak, providing a clear signature for the presence of a single bromine atom in the molecule.

Fragmentation analysis, typically performed using techniques such as collision-induced dissociation (CID), would offer valuable insights into the molecule's connectivity. The fragmentation pattern would be expected to show characteristic losses of functional groups.

Expected Key Fragmentation Pathways:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.

Cleavage of the benzyl (B1604629) group: Fission of the bond between the aniline (B41778) ring and the methoxybenzyl group would lead to the formation of a stable 4-methoxybenzyl cation (m/z 121).

Loss of a bromine atom: The expulsion of a bromine radical would be another anticipated fragmentation pathway.

A hypothetical HRMS data table for the title compound is presented below.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Inferred Composition |

| [M+H]⁺ | 353.0237 | Data not available | N/A | C₁₄H₁₄BrN₂O₃ |

| [M+H+2]⁺ | 355.0216 | Data not available | N/A | C₁₄H₁₄⁸¹BrN₂O₃ |

| [M-NO₂]⁺ | 307.0390 | Data not available | N/A | C₁₄H₁₄BrO |

| [C₈H₉O]⁺ | 121.0648 | Data not available | N/A | 4-methoxybenzyl cation |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for the complete assignment of all proton and carbon signals in this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Correlation SpectroscopY (COSY): This experiment would reveal the scalar coupling relationships between protons, specifically identifying neighboring protons on the aromatic rings and within the benzyl moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected between the benzylic protons and the carbons of the aniline ring, as well as between the aromatic protons and the carbons of the methoxy (B1213986) group.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the relative orientation of the methoxybenzyl group with respect to the substituents on the aniline ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations |

| 1 | ~145 | - | - | - | H-2', H-6', H-5 |

| 2-Br | ~115 | - | - | - | H-3, H-1' |

| 3 | ~130 | ~7.8 | d | ~2.0 | C-1, C-5, C-Br |

| 4-CH₂ | ~138 | - | - | - | H-5, H-3, H-1' |

| 5 | ~125 | ~7.5 | d | ~2.0 | C-1, C-3, C-4 |

| 6-NO₂ | ~140 | - | - | - | H-5 |

| CH₂ | ~40 | ~4.0 | s | - | C-4, C-1', C-2', C-6' |

| 1' | ~130 | - | - | - | H-2', H-6', CH₂ |

| 2', 6' | ~130 | ~7.2 | d | ~8.5 | C-4', C-1', CH₂ |

| 3', 5' | ~114 | ~6.9 | d | ~8.5 | C-1', C-4' |

| 4'-OCH₃ | ~159 | - | - | - | H-3', H-5', OCH₃ |

| OCH₃ | ~55 | ~3.8 | s | - | C-4' |

Solid-State NMR for Bulk Structure and Dynamics

Solid-State NMR (ssNMR) would provide information about the structure and dynamics of the compound in its bulk, crystalline form. This can be particularly insightful for understanding intermolecular interactions and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

X-ray Diffraction Analysis for Crystalline State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

A hypothetical table of crystallographic data is presented below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph will have a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase. This technique is also essential for assessing the phase purity of a bulk sample.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational details of a molecule. For this compound, these methods would provide a detailed fingerprint of its molecular structure.

The primary functional groups expected to yield characteristic vibrational modes are the nitro group (NO₂), the amine group (NH₂), the ether linkage (-O-CH₃), and the substituted benzene (B151609) rings. The presence of a bromine atom will also influence the vibrational spectra, particularly in the lower frequency region.

Detailed Research Findings from Analogous Systems:

Studies on related nitroaniline and bromoaniline derivatives provide a solid foundation for predicting the vibrational spectrum of this compound. For instance, research on 2,6-dibromo-4-nitroaniline (B165464) has elucidated the vibrational assignments through a combination of experimental FT-IR/FT-Raman spectroscopy and theoretical calculations. nih.gov Similarly, analyses of p-nitroaniline offer insights into the vibrational modes of the nitro and amino groups. researchgate.net

Expected FT-IR and Raman Spectral Data:

The following table outlines the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (NH₂) Group | Asymmetric Stretching | ~3480 | Weak |

| Symmetric Stretching | ~3360 | Weak | |

| Scissoring (Bending) | ~1630 | Moderate | |

| Nitro (NO₂) Group | Asymmetric Stretching | ~1530 | Strong |

| Symmetric Stretching | ~1345 | Strong | |

| Bending | ~850 | Moderate | |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Out-of-plane Bending | 900-675 | Moderate | |

| C-N Stretching | Aromatic Amine | ~1300 | Moderate |

| C-Br Stretching | 600-500 | Strong | |

| 4-methoxybenzyl Group | |||

| C-O-C Asymmetric Stretching | ~1250 | Moderate | |

| C-O-C Symmetric Stretching | ~1040 | Moderate | |

| CH₃ Stretching | 2960-2850 | Moderate |

Conformational Studies:

The rotational freedom around the C-N bond of the amino group and the C-C bond connecting the benzyl group to the aniline ring can lead to different conformers. The exact positions of the N-H and C-H stretching and bending vibrations can be sensitive to these conformational changes and any intramolecular hydrogen bonding. For example, an intramolecular hydrogen bond between the amino group's hydrogen and the oxygen of the nitro group, or the bromine atom, would cause a red shift (lowering of wavenumber) in the N-H stretching frequency. The planarity and orientation of the nitro group relative to the benzene ring also influence the vibrational spectra. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

The parent molecule, this compound, is not chiral. Therefore, it would not exhibit a signal in Electronic Circular Dichroism (ECD) spectroscopy.

However, if a chiral center were introduced into the molecule, for instance by derivatizing the amine group with a chiral auxiliary or if a chiral substituent were present on the benzyl group, the resulting molecule would be chiral. In such cases, chiroptical spectroscopy would be an invaluable tool for determining the absolute configuration of the stereocenters.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms.

Application to Hypothetical Chiral Derivatives:

Should a chiral derivative of this compound be synthesized, its ECD spectrum could be predicted using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for the possible enantiomers, the absolute configuration of the synthesized molecule could be unambiguously assigned.

This approach has been successfully applied to a wide range of chiral organic molecules. The chromophores within the this compound framework, particularly the nitroaniline and methoxybenzyl moieties, would give rise to distinct electronic transitions in the UV-Vis region, which would be the basis for the ECD signals.

Advanced Materials Science and Catalytic Applications of 2 Bromo 4 4 Methoxybenzyl 6 Nitroaniline Derivatives

Role as a Precursor in Functional Polymer Synthesis

The aniline (B41778) group in 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline serves as a fundamental building block for the synthesis of functional polymers, particularly substituted polyanilines. Polyaniline is a well-known conducting polymer, and its properties can be finely tuned through the introduction of substituents on the aromatic ring.

The primary amino group of This compound allows it to undergo oxidative polymerization to form a substituted polyaniline. The resulting polymer would feature a conjugated backbone, which is essential for electrical conductivity. The polymerization process, typically initiated by an oxidizing agent in an acidic medium, would create a polymer chain with repeating units of the substituted aniline. The presence of the bulky 4-methoxybenzyl group and the bromo and nitro groups would influence the polymerization kinetics and the final polymer structure.

The substituents on the aniline ring are expected to impart specific properties to the resulting polymer, allowing for the tailoring of material characteristics.

Solubility and Processability: The 4-methoxybenzyl group, being a relatively large and somewhat flexible substituent, is anticipated to enhance the solubility of the polymer in common organic solvents. This is a significant advantage, as the processability of unsubstituted polyaniline is often a challenge. Improved solubility would facilitate the fabrication of thin films and other structures for device applications.

Electronic Properties: The electronic nature of the polymer would be modulated by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the benzyl (B1604629) substituent. This could lead to a polymer with a specific band gap and conductivity level, which could be further tuned by doping.

Morphology: The steric hindrance introduced by the bulky substituents would affect the packing of the polymer chains in the solid state. This, in turn, would influence the material's morphology and, consequently, its charge transport properties.

| Substituent | Expected Effect on Polymer Properties |

| Aniline Core | Enables oxidative polymerization to form a conjugated backbone. |

| 4-methoxybenzyl Group | Enhances solubility and processability; influences electronic properties and morphology. |

| Nitro Group | Acts as an electron-withdrawing group, modifying the electronic band structure. |

| Bromo Group | Can influence intersystem crossing and serves as a site for further functionalization. |

Application in Organic Electronics and Photonics

The tailored electronic and optical properties of derivatives of This compound make them promising candidates for applications in organic electronics and photonics.

Nitroaromatic compounds are known for their interesting optical properties, although the nitro group itself can sometimes quench fluorescence. However, by carefully designing the molecular structure, it is possible to create fluorescent materials. The This compound scaffold could be a precursor for novel dyes and fluorescent materials. The extent of intramolecular charge transfer from the aniline and methoxybenzyl moieties to the nitro group would largely determine the absorption and emission wavelengths. It is plausible that derivatives of this compound could be used as solvatochromic dyes, where the color changes with the polarity of the solvent, due to changes in the charge distribution in the ground and excited states.

| Property | Influencing Factors | Potential Application |

| Charge Transport | Molecular packing, electronic coupling, frontier orbital energies. | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). |

| Absorption/Emission | Intramolecular charge transfer, nature of substituents. | Dyes, fluorescent probes, sensors. |

Utilization in Supramolecular Chemistry and Host-Guest Systems

The structure of This compound also lends itself to applications in supramolecular chemistry, where non-covalent interactions are used to build larger, organized structures.

The molecule possesses several features that can drive self-assembly:

Hydrogen Bonding: The primary amine (-NH2) group and the nitro (-NO2) group are capable of acting as hydrogen bond donors and acceptors, respectively. This could lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

π-π Stacking: The presence of two aromatic rings (the aniline and the benzyl rings) allows for π-π stacking interactions, which can further stabilize supramolecular assemblies.

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering.

The combination of these interactions, along with the steric influence of the bulky methoxybenzyl group, could lead to the formation of specific host-guest systems. The molecule itself could act as a host for smaller guest molecules, or it could be a guest within a larger supramolecular framework. The design of such systems would depend on the complementary shapes and electronic properties of the interacting components.

Catalytic Applications as Ligands or Organocatalyst Scaffolds

Integration into Metal-Organic Frameworks (MOFs)

There is no published research on the integration of this compound as a linker or guest molecule within a Metal-Organic Framework (MOF). Studies have explored the use of MOFs for the detection of other nitroaromatic compounds researchgate.net, but none have utilized the specified aniline derivative as a structural component of the framework itself.

Future Research Directions and Emerging Avenues for 2 Bromo 4 4 Methoxybenzyl 6 Nitroaniline

Development of Novel and Efficient Synthetic Routes

There is no specific information available in the scientific literature regarding the synthesis of 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline. While general methods for the synthesis of substituted nitroanilines are well-established, dedicated research into efficient and high-yielding routes for this particular compound is absent. Future research could focus on developing a reliable synthetic pathway, potentially exploring various starting materials and reaction conditions to optimize the yield and purity of the final product.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound remains undocumented in academic or industrial research. The presence of multiple functional groups—a bromo substituent, a nitro group, an amine, and a methoxybenzyl moiety—suggests a rich and varied chemical reactivity. Systematic studies are needed to explore its behavior in different chemical transformations, such as nucleophilic and electrophilic substitutions, reductions of the nitro group, and cross-coupling reactions involving the bromo group. Understanding these fundamental reactivity patterns is a prerequisite for any potential application.

Integration into Hybrid Functional Materials

The potential for integrating this compound into hybrid functional materials is entirely speculative at this stage due to the lack of foundational research. The compound's structure, featuring both electron-donating and electron-withdrawing groups, hints at possible photophysical or electronic properties. However, without experimental data on its characteristics, such as its absorption and emission spectra, thermal stability, and electronic behavior, its suitability for use in materials science remains an open question for future research to address.

Interdisciplinary Research with Emerging Technologies

Given the nascent stage of research on this compound, there are no existing interdisciplinary studies involving this compound. Future work could potentially bridge this gap by employing computational modeling to predict its properties and guide experimental efforts. As more becomes known about its fundamental chemistry, collaborations with fields such as materials science, nanotechnology, or medicinal chemistry could uncover novel applications.

Q & A

Q. How can synthetic scalability challenges (e.g., low yields in multi-step sequences) be addressed?

- Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration).

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery.

- DoE optimization : Apply design-of-experiments (DoE) to identify critical parameters (pH, temp) affecting yield.

Pilot-scale trials (100 g batches) with PAT (process analytical technology) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。